N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide
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Overview
Description
N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C12H16N2O. It is characterized by the presence of an amino group attached to a methyl-substituted phenyl ring, which is further connected to a cyclobutanecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-amino-2-methylbenzoic acid and cyclobutanecarboxylic acid.
Amide Bond Formation: The carboxylic acid group of cyclobutanecarboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with the amino group of 3-amino-2-methylbenzoic acid to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving continuous flow processes and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique mechanical and thermal properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the cyclobutanecarboxamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring.
N-(3-Amino-2-methylphenyl)cyclopropanecarboxamide: Similar structure but with a cyclopropane ring.
Uniqueness
N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide is unique due to its specific ring size, which imparts distinct steric and electronic properties. These properties influence its reactivity, binding affinity, and overall behavior in chemical and biological systems, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-10(13)6-3-7-11(8)14-12(15)9-4-2-5-9/h3,6-7,9H,2,4-5,13H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCAEUYEXHCYQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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